6-Chloro-5-methoxypyrimidin-4-amine hydrochloride
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Overview
Description
6-Chloro-5-methoxypyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3O and a molecular weight of 196.03 . It is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN3O.ClH/c1-10-3-4 (6)8-2-9-5 (3)7;/h2H,1H3, (H2,7,8,9);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.
Scientific Research Applications
Molecular Structure and Quantum Mechanical Calculations
The research into similar pyrimidine derivatives, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, emphasizes the significance of these compounds in medicinal and pharmaceutical fields. Quantum mechanical calculations and molecular docking have been applied to understand the molecular structure, which aids in the development of antihypertensive agents acting as imidazoline receptor agonists. The detailed analysis includes experimental and theoretical techniques such as FT-IR, FT-Raman, NMR, and DFT, revealing insights into the molecule's chemical activity region, molecular stability, and biological activity potential (Aayisha et al., 2019).
Crystal Structure Analysis
The crystal structure of similar pyrimidine compounds, like 4-chloro-6-methoxypyrimidin-2-amine with succinic acid, has been analyzed, highlighting the molecule's ability to form hydrogen bonds and tape structures in the crystal. Such studies are crucial for understanding the intermolecular interactions and designing compounds with desired physical and chemical properties (Thanigaimani et al., 2012).
Anti-HIV and Antiviral Activity
Research into pyrimidine derivatives showcases their potential in antiviral therapy. Novel analogs have been synthesized and evaluated for their activity against HIV-1, showing promise as non-nucleoside reverse transcriptase inhibitors. Such studies are foundational in the development of new therapeutic agents for treating viral infections (Loksha et al., 2016).
Synthesis and Biological Evaluation of Analgesic and Anti-inflammatory Agents
Pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory potential, highlighting the versatility of these compounds in drug development. Some compounds have shown potency exceeding standard drugs, illustrating the therapeutic potential of pyrimidine derivatives in managing pain and inflammation (Chhabria et al., 2007).
Anticancer Activity and Kinase Inhibition
The synthesis and evaluation of 2,4-disubstituted-5-fluoropyrimidines, with structural similarities to 6-chloro-5-methoxypyrimidin-4-amine, have highlighted their role as potential kinase inhibitors in cancer therapy. These compounds, through their unique molecular structures, contribute to the development of targeted anticancer agents (Wada et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-5-methoxypyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O.ClH/c1-10-3-4(6)8-2-9-5(3)7;/h2H,1H3,(H2,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCNIFCRCXSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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